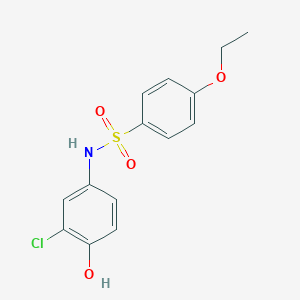
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide, also known as NSC-101327, is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their antibacterial, anti-inflammatory, and antiviral properties. NSC-101327 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in the body. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the activity of the enzyme topoisomerase, which plays a role in DNA replication and repair. In addition, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of the enzyme tyrosinase, which plays a role in the production of melanin.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has also been shown to inhibit the accumulation of amyloid-beta and alpha-synuclein, which are proteins that play a role in the development of Alzheimer's disease and Parkinson's disease. In addition, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, topoisomerase, and tyrosinase.
実験室実験の利点と制限
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has also been shown to have a high degree of selectivity for its targets, which makes it a useful tool for studying the mechanisms of action of various enzymes. However, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide also has limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide. One direction is the development of analogs with improved solubility and bioavailability. Another direction is the study of N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide can also be studied for its potential in other scientific research applications, such as in the treatment of inflammatory diseases and infectious diseases. Overall, N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has shown promising results in various scientific research applications and has the potential to be a useful tool in the study of various diseases.
合成法
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been synthesized using various methods, including the reaction of 4-ethoxybenzenesulfonyl chloride with 3-chloro-4-hydroxyaniline in the presence of a base. The reaction yields N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide as a white solid with a melting point of 214-216°C. Other methods of synthesis include the reaction of 4-ethoxybenzenesulfonyl chloride with 3-chloro-4-hydroxybenzamide in the presence of a base and the reaction of 4-ethoxybenzenesulfonyl chloride with 3-chloro-4-hydroxybenzenethiol in the presence of a base.
科学的研究の応用
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been studied extensively for its potential in various scientific research applications. It has shown promising results in cancer research, particularly in the treatment of breast cancer. Studies have shown that N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease. N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide has been shown to inhibit the accumulation of amyloid-beta and alpha-synuclein, which are proteins that play a role in the development of these diseases.
特性
分子式 |
C14H14ClNO4S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
N-(3-chloro-4-hydroxyphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO4S/c1-2-20-11-4-6-12(7-5-11)21(18,19)16-10-3-8-14(17)13(15)9-10/h3-9,16-17H,2H2,1H3 |
InChIキー |
XSUNEROZTJFDQB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)


![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
